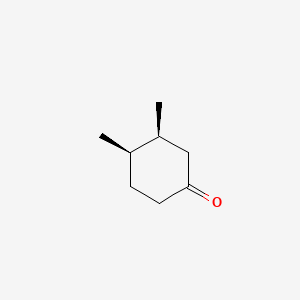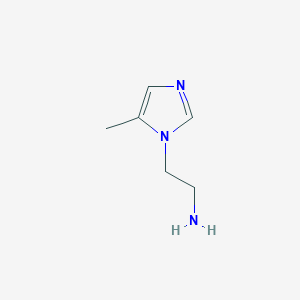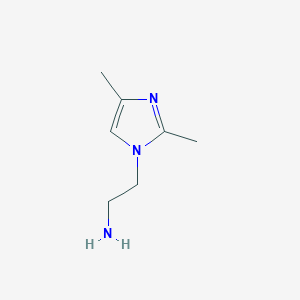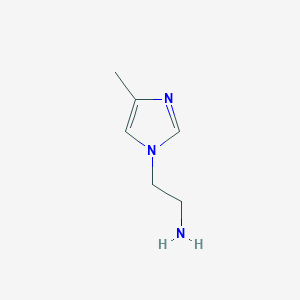
2-(4-Methyl-1H-imidazol-1-yl)ethanamine
Übersicht
Beschreibung
2-(4-Methyl-1H-imidazol-1-yl)ethanamine, commonly known as MIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIE is a derivative of imidazole, a five-membered heterocyclic ring that is widely found in nature. MIE has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MIE has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the ability to modulate neurotransmitter systems, regulate gene expression, and affect cellular signaling pathways. MIE has been used in studies on the nervous system, cardiovascular system, and immune system, among others. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of MIE is not fully understood, but it is thought to involve the modulation of neurotransmitter systems, including the dopaminergic and serotonergic systems. MIE has also been shown to affect cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cell proliferation, differentiation, and survival. MIE may also regulate gene expression through its effects on transcription factors and chromatin remodeling.
Biochemical and Physiological Effects:
MIE has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition. MIE has also been shown to affect cellular signaling pathways, including the MAPK pathway, which plays a key role in cell proliferation, differentiation, and survival. MIE may also regulate gene expression through its effects on transcription factors and chromatin remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
MIE has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MIE is also stable under a range of conditions and can be stored for extended periods. However, MIE has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. MIE can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on MIE. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. MIE has also been investigated for its potential as a tool for studying cellular signaling pathways and gene expression. Future studies may also focus on the development of new synthesis methods for MIE and the optimization of its properties for use in lab experiments. Overall, MIE is a promising compound with a range of potential applications in scientific research.
Eigenschaften
IUPAC Name |
2-(4-methylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJFZSMLAAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



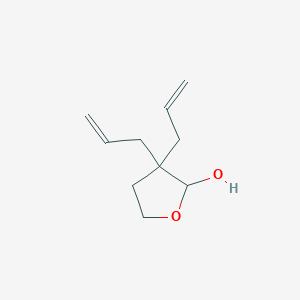
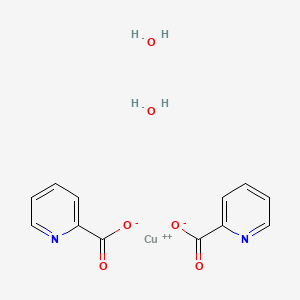



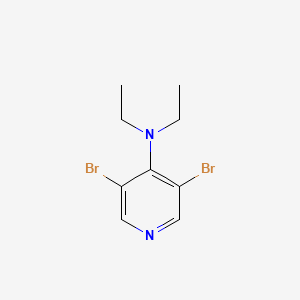
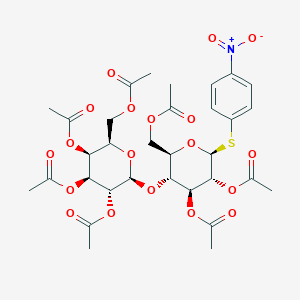
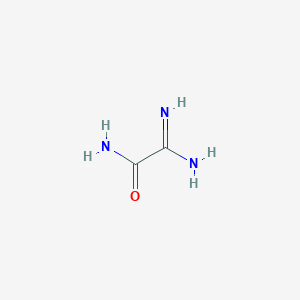
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)

